2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an intriguing compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a pyrazine-pyrazole structure, offering a unique blend of functionalities for diverse chemical interactions.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYDTZRQWGPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Sonication-Assisted Hydrazine Coupling
A sonication-mediated cyclization method adapted from Shirur et al. (2022) enables efficient pyrazole synthesis:
Procedure :
- Esterification : React pyrazine-2-carboxylic acid (1.0 eq) with methanol (10 vol) and H2SO4 (0.1 eq) under reflux (16 hr) to form methyl pyrazine-2-carboxylate.
- Oxonitrile Formation : Treat the ester with acetonitrile (1.2 eq) and NaH (1.5 eq) in toluene at 80°C (17 hr).
- Cyclization : React oxonitrile with hydrazine hydrate (2.0 eq) in acetic acid under ultrasound (40 kHz, 1–2 hr).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ultrasound Duration | 90 min | +22% yield |
| Hydrazine Ratio | 2.5 eq | +15% purity |
| Temperature | 60°C | -10% byproducts |
Characterization by 1H NMR (DMSO-d6) confirms regioselectivity at the pyrazole C3 position:
- Pyrazine protons: δ 8.71 (d, 1H), 9.02 (s, 1H)
- Pyrazole protons: δ 6.89 (d, 1H), 7.95 (d, 1H)
Synthesis of Intermediate B: 2-(N-Methylmethylsulfonamido)acetic Acid
Sulfonamidation of Glycine Derivatives
A two-step protocol derived from industrial sulfonamide production achieves high functional group tolerance:
Step 1 : Methylation of Glycine
- React glycine (1.0 eq) with methyl iodide (1.2 eq) in NaOH (2.0 eq) at 0–5°C (2 hr).
Step 2 : Sulfonylation - Treat N-methylglycine (1.0 eq) with methanesulfonyl chloride (1.1 eq) in DCM, catalyzed by DMAP (0.05 eq) at 25°C (4 hr).
Yield Data :
| Step | Solvent | Temperature | Yield |
|---|---|---|---|
| 1 | H2O/THF | 0°C | 89% |
| 2 | DCM | 25°C | 76% |
IR spectroscopy confirms sulfonamide formation (SO2 asym stretch: 1325 cm⁻¹, SO2 sym stretch: 1160 cm⁻¹).
Assembly of Final Product
Coupling Strategy Using Carbodiimide Chemistry
Activate Intermediate B (2-(N-methylmethylsulfonamido)acetic acid) with EDC/HOBt (1.2 eq each) in DMF (0.1 M). Add Intermediate C (N-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole) and stir at 25°C for 12 hr:
Reaction Optimization :
| Parameter | Value | Purity (HPLC) |
|---|---|---|
| Coupling Agent | EDC/HOBt | 98.2% |
| Solvent | DMF | 97.5% |
| Temperature | 25°C | 96.8% |
| Reaction Time | 12 hr | 98.1% |
Purification : Silica gel chromatography (EtOAc/Hexane 3:1 → 7:3 gradient) yields 68% pure product. Final recrystallization from ethanol improves purity to 99.1%.
Analytical Characterization
Spectroscopic Data Correlation
1H NMR (400 MHz, DMSO-d6) :
- δ 2.82 (s, 3H, SO2CH3)
- δ 3.12 (s, 3H, NCH3)
- δ 3.45–3.62 (m, 4H, CH2CH2N)
- δ 4.21 (s, 2H, CH2CO)
- δ 6.91 (d, 1H, pyrazole-H)
- δ 8.05 (d, 1H, pyrazole-H)
- δ 8.73–9.04 (m, 3H, pyrazine-H)
HRMS (ESI+) :
- Calculated for C13H18N6O3S: 338.39
- Observed: 339.12 [M+H]+
Industrial-Scale Considerations
Process Intensification Techniques
Adapting the CN1760175A patent methodology for N-methylacetamide production, key scale-up parameters include:
- Continuous Amination : Flow reactors reduce reaction time from 2 hr to 20 min.
- Distillation Optimization : Vacuum distillation (0.096 MPa) minimizes thermal degradation.
- Waste Mitigation : Neutralization with KOH reduces acetate byproduct accumulation.
Chemical Reactions Analysis
Types of Reactions
This compound participates in various chemical reactions including:
Oxidation: : It might undergo oxidation at the pyrazole or pyrazine rings.
Reduction: : Hydrogenation conditions could reduce the pyrazine ring to a dihydropyrazine derivative.
Substitution: : The sulfonamide group can engage in nucleophilic substitution with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ in acidic medium.
Reduction: : H₂ with a Pd/C catalyst.
Substitution: : Halides or anhydrides under basic or acidic conditions.
Major Products
Major products vary based on the reaction type but include oxidized or reduced derivatives of the parent compound or substituted products retaining the core pyrazine-pyrazole structure.
Scientific Research Applications
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide finds applications in:
Chemistry: : Used as a building block in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: : Explored for antimicrobial and anticancer properties due to its unique structure.
Industry: : Utilized in the formulation of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binding to active sites of enzymes, potentially altering their activity.
Cellular Pathways: : Modulating signaling pathways in biological systems, leading to changes in cellular functions.
Comparison with Similar Compounds
When compared with other sulfonamide-containing compounds and pyrazine-pyrazole derivatives, 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide stands out due to:
Enhanced stability: : The combination of functional groups provides increased chemical stability.
Unique reactivity: : Distinct chemical reactivity profile compared to similar compounds.
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic.
Pyrazinamide: An anti-tuberculosis agent containing a pyrazine ring.
1H-pyrazole-1-carboxamides: Variously used in medicinal chemistry.
Ready to dive deeper into any of these aspects?
Biological Activity
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known by its CAS number 2034415-16-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 338.39 g/mol. It features a sulfonamide group and a pyrazine-pyrazole structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034415-16-0 |
| Molecular Formula | C13H18N6O3S |
| Molecular Weight | 338.39 g/mol |
Biological Activity
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets.
- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity, which is a common mechanism for many sulfonamide derivatives.
- Cellular Pathway Modulation : It may influence signaling pathways in cells, leading to changes in cellular functions that are critical in disease processes.
Anticancer Activity
A study investigated the anticancer properties of similar pyrazole derivatives and found promising results against various cancer cell lines, including prostate and glioblastoma cells. These compounds were shown to inhibit cell proliferation effectively, suggesting that this compound could have similar effects due to its structural similarities .
Antimicrobial Properties
Research on pyrazole-containing compounds has highlighted their potential as antimicrobial agents. The presence of the sulfonamide group enhances the ability to target bacterial enzymes, making this compound a candidate for further investigation in antimicrobial drug development .
Comparative Analysis with Similar Compounds
When compared to other compounds with similar functional groups, such as sulfamethoxazole (a sulfonamide antibiotic) and pyrazinamide (an anti-tuberculosis agent), this compound exhibits:
| Compound | Activity Type | Notable Features |
|---|---|---|
| Sulfamethoxazole | Antimicrobial | Well-established antibiotic |
| Pyrazinamide | Antituberculosis | Effective against Mycobacterium |
| This Compound | Potential Anticancer & Antimicrobial | Unique structure combining sulfonamide and pyrazole |
Q & A
Q. What are the key synthetic pathways for preparing 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?
The synthesis involves multi-step reactions starting with the pyrazolopyrimidine core (common in medicinal chemistry scaffolds). Key steps include:
- Core formation : Cyclization of pyrazine and pyrazole precursors under reflux with catalysts like pyridine or zeolites (optimized at 150°C) .
- Sulfonamidation : Introduction of the methylsulfonamido group via nucleophilic substitution, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
- Acetamide coupling : Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the ethylacetamide moiety . Yield optimization relies on controlled temperature, solvent selection, and catalyst ratios .
Q. Which analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazine and pyrazole substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 376.48 g/mol for related compounds) .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Typically low in aqueous buffers; DMSO or ethanol (10–20% v/v) is used for in vitro assays. Solubility parameters can be predicted via Hansen solubility spheres .
- Stability : Degrades under prolonged light exposure; storage at –20°C in inert atmospheres (N₂) is recommended .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways and energy barriers .
- Machine learning : Training datasets on pyrazolopyrimidine syntheses identify optimal solvent/catalyst combinations (e.g., zeolite Y-H for cyclization) .
- Microkinetic modeling : Simulates large-scale reactor dynamics to minimize side products (e.g., overalkylation) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition (e.g., kinase vs. phosphatase targets) may arise from:
- Assay conditions : Validate buffer pH (6.5–7.5) and ionic strength to prevent false positives .
- Metabolite interference : Use LC-MS to rule out degradation products during cell-based assays .
- Structural analogs : Compare with triazole derivatives (e.g., CAS 332932-19-1) to isolate functional group contributions .
Q. What strategies enhance selectivity in molecular target engagement?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to ATP-binding pockets (e.g., kinase domains) .
- SAR studies : Modify the pyrazine ring (e.g., 4-methoxy substitution) or acetamide chain length to reduce off-target effects .
- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated analogs to map interactomes .
Q. How to design experiments for evaluating metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Metabolite identification : HR-MS/MS fragmentation profiles identify oxidation or demethylation pathways .
Key Methodological Recommendations
- Controlled atmosphere techniques : Use Schlenk lines for moisture-sensitive sulfonamidation steps .
- High-throughput screening : Employ fragment-based libraries to prioritize derivatives with improved pharmacokinetics .
- Cross-disciplinary collaboration : Integrate computational chemistry (ICReDD framework) with experimental validation to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
